

CEP-28122 efficacy comparison other ALK inhibitors

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

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Efficacy and Clinical Data Overview

The table below summarizes key data for **CEP-28122** and other ALK inhibitors. Please note the different stages of development for each compound.

ALK Inhibitor	Stage of Development	Reported Efficacy in Preclinical/Clinical Models	Key Experimental Models
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| **CEP-28122** | Preclinical (identified in 2012) | **In vitro/vivo:** Potent inhibition of cellular ALK phosphorylation; induced cytotoxicity in ALK+ ALCL, NSCLC, and neuroblastoma cells. [1] | - SUDHL-1, Karpas 299, SUP-M2 (ALK+ ALCL lines)

- H3122 (NSCLC line)
- KELLY (neuroblastoma line) | | | **In vivo (mouse xenografts):** Complete/near-complete tumor regressions at ≥ 30 mg/kg BID; sustained tumor regression after treatment cessation in some models. [1] | - SUP-M2 (ALCL) xenografts
- H3122 (NSCLC) xenografts
- KELLY (neuroblastoma) xenografts | | **Alectinib** | Approved (Phase 3 Clinical Trial) | **Clinical (ALEX trial):** Median Overall Survival (OS) of **81.1 months**; median Progression-Free Survival (PFS) of **34.8 months**. [2] [3] | Patients with untreated, advanced ALK+ NSCLC | | **Brigatinib** | Approved (Clinical Trial) | **Clinical (BRIGHTSTAR trial):** Combined with Local Consolidative Therapy (LCT), showed median PFS of **66 months** and a 5-year PFS rate of 51%. [4] | Patients with advanced ALK+ NSCLC

| | **Lorlatinib** | Approved (Phase 3 Clinical Trial) | **Clinical (CROWN trial):** 5-year PFS rate of **60%**; high intracranial objective response rate (83%). [5] | Patients with untreated, advanced ALK+ NSCLC |

Experimental Protocols and Mechanistic Insights

A direct comparison of efficacy is not possible due to the different development stages of the drugs. The following sections detail the experimental approaches used to generate the data for **CEP-28122** and explore a novel resistance mechanism relevant to ALK inhibitors.

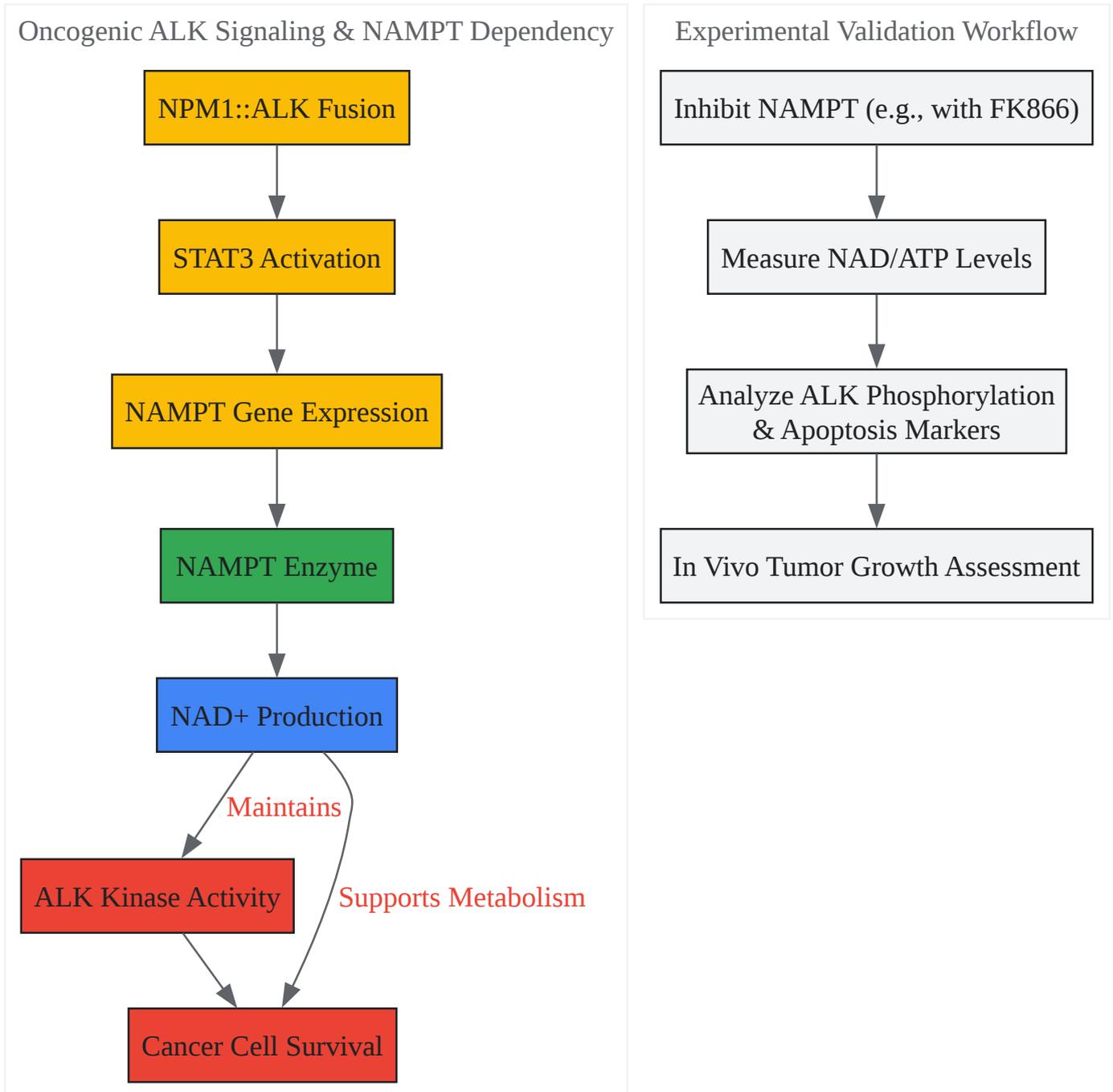
Detailed Experimental Protocol for **CEP-28122**

The foundational data for **CEP-28122** comes from a 2012 preclinical study. The methodology below outlines the key experiments conducted. [1]

- **1. In Vitro Kinase Assay:** The half-maximal inhibitory concentration (IC_{50}) of **CEP-28122** was determined using a recombinant ALK kinase domain. The assay measured the inhibitor's potency in blocking the phosphorylation of a substrate peptide.
- **2. Cellular Assays:**
 - **Tyrosine Phosphorylation:** ALK-positive cancer cell lines (e.g., SUDHL-1, Karpas 299) were treated with **CEP-28122**. Cell lysates were then analyzed by Western blot using antibodies against phosphorylated ALK to assess target engagement.
 - **Cell Viability/Proliferation:** The effect of **CEP-28122** on cell growth was measured using assays like MTT or WST-1 after 3-5 days of exposure. The half-maximal growth inhibitory concentration (GI_{50}) was calculated.
- **3. In Vivo Xenograft Models:**
 - **Model Establishment:** Immunodeficient mice were implanted subcutaneously with human ALK-positive cancer cells (e.g., SUP-M2, H3122).
 - **Dosing and Efficacy:** Once tumors were established, mice were randomized into groups receiving either vehicle or **CEP-28122** at various doses (e.g., 10, 30, 55, 100 mg/kg) orally, typically twice daily. Tumor volumes and body weights were monitored regularly.
 - **Pharmacodynamic Analysis:** In separate studies, tumors were harvested at different time points after a single dose to analyze the levels of phosphorylated ALK by Western blot, determining the duration of target inhibition.

Novel Resistance Mechanism: **NAMPT** as a Therapeutic Target

Recent research has uncovered a metabolic vulnerability in ALK-positive cancers that could explain resistance mechanisms and inform future combination therapies. The diagram below illustrates this pathway and a key experimental workflow.



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As shown in the diagram, the oncogenic NPM1::ALK protein activates the transcription factor STAT3, which in turn drives the expression of the **NAMPT** gene. [6] NAMPT is the rate-limiting enzyme in a pathway that produces NAD⁺, a critical metabolic cofactor. The research demonstrates that ALK-positive cancer cells become "addicted" to this pathway, as NAD⁺ is required to maintain ALK's own kinase activity and support cell survival. [6]

Key Experimental Evidence:

- **Genetic Knockdown:** Using siRNA or CRISPR/Cas9 to reduce NAMPT expression impaired ALK signaling and induced cell death. [6]
- **Pharmacological Inhibition:** Treating ALK-positive ALCL cells with the NAMPT inhibitor FK866 led to:
 - A sharp decrease in intracellular NAD⁺ and ATP levels. [6]
 - Reduced phosphorylation (activity) of NPM1::ALK and its downstream signals. [6]
 - Apoptotic cell death in vitro and suppressed tumor growth in mouse models. [6]

This suggests that targeting NAMPT could be a promising strategy to overcome resistance to direct ALK kinase inhibitors like **CEP-28122**.

Interpretation and Conclusion

For researchers and drug development professionals, the key takeaways are:

- **CEP-28122** was a potent and selective ALK inhibitor in **preclinical models**, showing robust antitumor activity in xenografts of ALCL, NSCLC, and neuroblastoma. [1] Its oral bioavailability and pharmacokinetic profile were favorable in animal studies.
- **Cross-trial comparisons with approved ALK inhibitors (Alectinib, Brigatinib, Lorlatinib) are not appropriate**, as the data for **CEP-28122** is from early, non-clinical settings, while the others have proven efficacy in large human trials. [2] [4] [5]
- The discovery of the **NAMPT-ALK metabolic interplay** provides a novel therapeutic angle. [6] Future inhibitor development may benefit from considering combination strategies that simultaneously target the ALK kinase and this metabolic dependency to delay or prevent resistance.

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